molecular formula C9H8Cl2O2 B1345490 5-Norbornene-2,3-dicarbonyl chloride, trans- CAS No. 4582-21-2

5-Norbornene-2,3-dicarbonyl chloride, trans-

Cat. No. B1345490
CAS RN: 4582-21-2
M. Wt: 219.06 g/mol
InChI Key: KANQIAARVSWKKG-UHFFFAOYSA-N
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Description

Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as trans-3,6-endomethylene-1,2,3,6-tetrahydrophthaloyl chloride (tNBDC), undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .


Molecular Structure Analysis

The molecular formula of trans-5-Norbornene-2,3-dicarbonyl chloride is C9H8Cl2O2 . The IUPAC name is bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride .


Chemical Reactions Analysis

Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .

Scientific Research Applications

Polymerization Catalysts and Polymer Properties Research on "5-Norbornene-2,3-dicarbonyl chloride, trans-" also extends into its role in polymerization processes. For instance, its derivatives have been used as internal electron donors (IED) in 1-butene polymerization over magnesium chloride supported Ziegler–Natta catalysts, affecting the catalyst activity, stereospecificity, molecular weight, and polydispersity index of resulting poly(1-butene). The configuration of the norbornene derivative plays a key role in tuning these properties, showcasing the influence of molecular structure on polymer characteristics (Xiaofang et al., 2014).

Surface Modification and Material Science Another application is in the surface-initiated ring-opening metathesis polymerization (SiROMP) for creating metal-chelating polymer thin films. This demonstrates the compound's versatility in producing functional materials for various applications, including possibly enhancing material properties through metal chelation. The polymerization of "5-Norbornene-2,3-dicarbonyl chloride, trans-" exhibits rapid kinetics and allows for easy post-polymerization modification to achieve different functional groups on the polymer chains (Deng, Prozorovska, & Jennings, 2019).

Advanced Organic Materials Furthermore, norbornenes with sterically hindered amino pendant groups, derived from "5-Norbornene-2,3-dicarbonyl chloride, trans-", have been utilized in synthesizing novel advanced organic materials. These materials, particularly polymers bearing amino and different heteroatom pendant groups, are studied for their potential to chelate metals, highlighting the compound's application in creating materials with specific chemical functionalities (Wynne & Stalick, 2002).

Safety And Hazards

Trans-5-Norbornene-2,3-dicarbonyl chloride is moderately toxic by ingestion and skin contact. When heated to decomposition, it emits toxic fumes of Cl−. It is harmful by inhalation, in contact with skin, and if swallowed. It causes burns .

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQIAARVSWKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963447
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2,3-dicarbonyl chloride, trans-

CAS RN

4582-21-2, 707-80-2
Record name 5-Norbornene-2,3-dicarbonyl chloride, trans-
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Record name NSC512760
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Record name 5-Norbornene-2, trans-
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
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Record name (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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